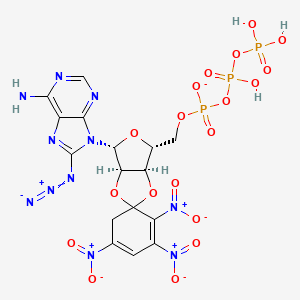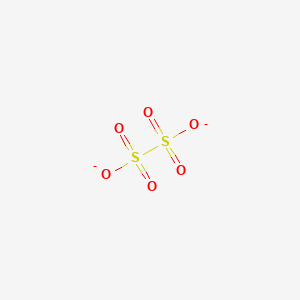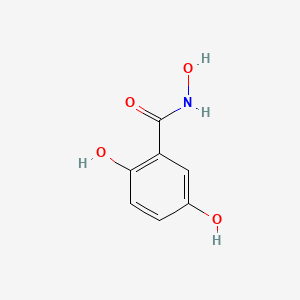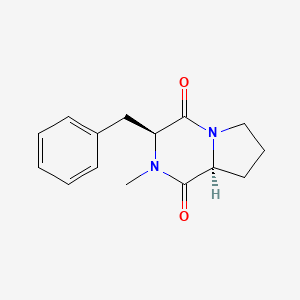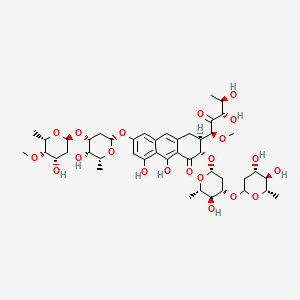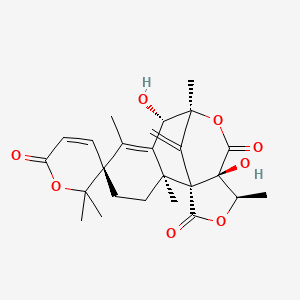![molecular formula C17H33N3O3S B1226873 N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide is a piperidinecarboxamide.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- A study by Sonda et al. (2004) discusses the synthesis of benzamide derivatives, including compounds structurally similar to N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide, which exhibited properties as selective serotonin 4 receptor agonists. These compounds showed potential as prokinetic agents, influencing gastrointestinal motility (Sonda et al., 2004).
Synthesis of N-Heterocycles
- Matlock et al. (2015) reported a method for synthesizing N-heterocycles, including piperidines and azepines, using α-phenylvinylsulfonium salts. This method could be relevant for producing derivatives of the compound (Matlock et al., 2015).
Potential Alzheimer’s Disease Treatment
- Rehman et al. (2018) synthesized N-substituted derivatives of a structurally similar compound to evaluate as potential drug candidates for Alzheimer’s disease. These compounds exhibited enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Acetylcholinesterase Inhibition
- A study by Khalid et al. (2014) synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and evaluated their acetylcholinesterase (AChE) inhibition activities. This research highlights the potential use of such compounds in treating neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Antimicrobial Activity
- Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and screened them for antimicrobial activity. This highlights the potential use of these compounds in combating bacterial infections (Khalid et al., 2016).
Synthesis of 3-Aryl-N-n-propyl-piperidines
- Chang et al. (2002) described the synthesis of 3-aryl-N-n-propyl-piperidines, which could be relevant for creating analogs or derivatives of the compound for further research applications (Chang et al., 2002).
Metabolic Studies
- Hvenegaard et al. (2012) studied the metabolism of a novel antidepressant, which shares structural similarity, providing insights into the metabolic pathways and potential interactions of such compounds (Hvenegaard et al., 2012).
Antibacterial Activity
- Iqbal et al. (2017) synthesized acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and evaluated their antibacterial potential, indicating a possible application of similar compounds in antibacterial treatments (Iqbal et al., 2017).
Propriétés
Nom du produit |
N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide |
|---|---|
Formule moléculaire |
C17H33N3O3S |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
N-[3-(azepan-1-yl)propyl]-1-ethylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H33N3O3S/c1-2-24(22,23)20-14-8-16(9-15-20)17(21)18-10-7-13-19-11-5-3-4-6-12-19/h16H,2-15H2,1H3,(H,18,21) |
Clé InChI |
GTUGDLCELKWUBX-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCCCC2 |
SMILES canonique |
CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCCCC2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



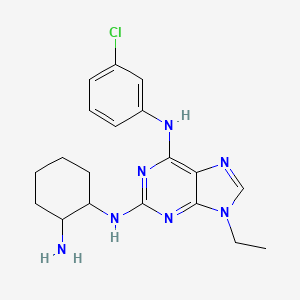

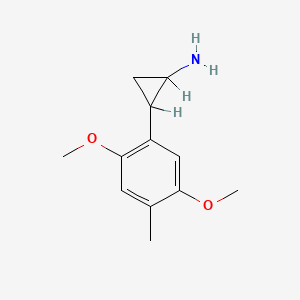

![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)
